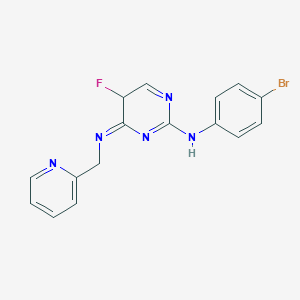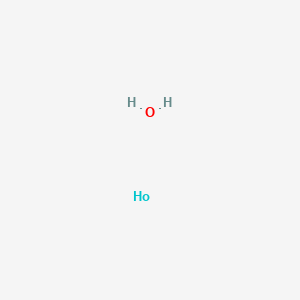
Arsanylidynethallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsanylidynethallium is a chemical compound with the formula AsTl. It consists of a single bond between arsenic (As) and thallium (Tl), forming a unique structure that has garnered interest in various scientific fields .
Métodos De Preparación
The synthesis of arsanylidynethallium typically involves the reaction of arsenic trichloride (AsCl₃) with thallium metal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the As-Tl bond. Industrial production methods may involve scaling up this reaction using specialized equipment to ensure purity and yield .
Análisis De Reacciones Químicas
Arsanylidynethallium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxides of arsenic and thallium.
Reduction: Can be reduced by strong reducing agents to yield elemental arsenic and thallium.
Substitution: Participates in substitution reactions where the arsenic or thallium atoms are replaced by other elements or groups.
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various organic compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Arsanylidynethallium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other arsenic and thallium compounds.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and behavior of arsenic and thallium.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent, although its toxicity limits its practical applications.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which arsanylidynethallium exerts its effects involves the interaction of the As-Tl bond with various molecular targets. In biological systems, it can disrupt cellular processes by binding to proteins and enzymes, leading to toxicity. The pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause cellular damage .
Comparación Con Compuestos Similares
Arsanylidynethallium can be compared to other similar compounds such as thallium arsenide (TlAs) and thallium phosphide (TlP). While these compounds share some chemical properties, this compound is unique due to its specific As-Tl bond, which imparts distinct reactivity and applications. Similar compounds include:
- Thallium arsenide (TlAs)
- Thallium phosphide (TlP)
- Arsenic trichloride (AsCl₃)
This compound stands out due to its unique structure and the specific reactions it undergoes, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
H2HoO |
|---|---|
Peso molecular |
182.946 g/mol |
Nombre IUPAC |
holmium;hydrate |
InChI |
InChI=1S/Ho.H2O/h;1H2 |
Clave InChI |
UAVMDGSDCPGMMN-UHFFFAOYSA-N |
SMILES canónico |
O.[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B12344456.png)
![Isoxazolo[5,4-c][2,7]naphthyridine-7(5H)-carboxylic acid, 4,6,8,9-tetrahydro-1-methyl-5-oxo-, phenylmethyl ester](/img/structure/B12344479.png)
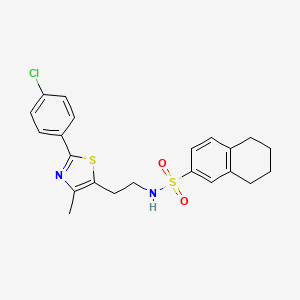
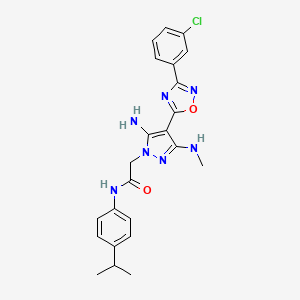
![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![N-(3-acetylphenyl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344518.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
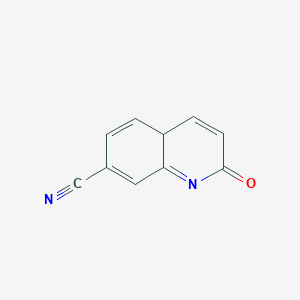
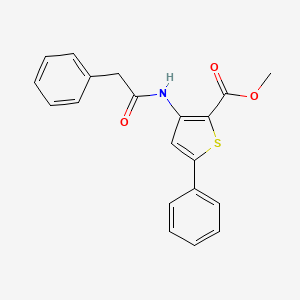
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
